molecular formula C14H15FS B8077612 1-Tert-butylsulfanyl-4-fluoronaphthalene

1-Tert-butylsulfanyl-4-fluoronaphthalene

Cat. No.: B8077612
M. Wt: 234.33 g/mol
InChI Key: PAXVUVUOPAUWEF-UHFFFAOYSA-N
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Description

The compound identified as “1-Tert-butylsulfanyl-4-fluoronaphthalene” is a chemical entity listed in the PubChem database

Preparation Methods

Chemical Reactions Analysis

1-Tert-butylsulfanyl-4-fluoronaphthalene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Tert-butylsulfanyl-4-fluoronaphthalene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Tert-butylsulfanyl-4-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

1-Tert-butylsulfanyl-4-fluoronaphthalene can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The comparison can be based on factors such as reactivity, stability, and biological activity .

Properties

IUPAC Name

1-tert-butylsulfanyl-4-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FS/c1-14(2,3)16-13-9-8-12(15)10-6-4-5-7-11(10)13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXVUVUOPAUWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC1=CC=C(C2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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